Home > Products > Screening Compounds P124531 > Myeloid antimicrobial peptide BMAP-27
Myeloid antimicrobial peptide BMAP-27 -

Myeloid antimicrobial peptide BMAP-27

Catalog Number: EVT-245203
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

BMAP-27 is derived from bovine neutrophils and is synthesized as part of the immune response to microbial invasion. It is produced in the bone marrow and released by neutrophils during infections, contributing to the first line of defense against pathogens.

Classification

BMAP-27 belongs to the class of antimicrobial peptides known as cathelicidins, characterized by their cationic nature and amphipathic structure. These peptides are typically composed of 20 to 40 amino acids and are known for their ability to disrupt microbial membranes.

Synthesis Analysis

Methods

The synthesis of BMAP-27 typically employs solid-phase peptide synthesis techniques, which allow for the assembly of peptides in a stepwise manner on a solid support. The synthesis involves the use of various protecting groups for amino acids to prevent unwanted reactions during assembly.

Technical Details

The synthesis process generally follows these steps:

  1. Preparation: The resin is functionalized with an amino acid that has a protected N-terminus.
  2. Coupling: Subsequent amino acids are added one at a time, activating them with coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate.
  3. Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the resin using a mixture of trifluoroacetic acid and other reagents to remove protecting groups.
  4. Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography.
Molecular Structure Analysis

Structure

BMAP-27 has a distinct structure characterized by an alpha-helical conformation, which is essential for its antimicrobial activity. Its amino acid sequence is as follows: GRFKRFRKKFKKLFKKLSPVIPLLHLG.

Data

The molecular weight of BMAP-27 is approximately 2,682 Da. The peptide's structure allows it to interact with lipid bilayers effectively, leading to membrane disruption in target microorganisms.

Chemical Reactions Analysis

Reactions

BMAP-27 primarily interacts with bacterial membranes through electrostatic attraction due to its cationic nature. This interaction leads to membrane permeabilization and ultimately cell lysis.

Technical Details

The mechanism involves:

  1. Membrane Binding: BMAP-27 binds to negatively charged lipids on bacterial membranes.
  2. Pore Formation: The peptide aggregates and forms pores in the membrane.
  3. Cell Lysis: This disruption causes leakage of cellular contents and cell death.
Mechanism of Action

Process

The antimicrobial action of BMAP-27 involves several steps:

  1. Binding: The peptide binds to bacterial membranes.
  2. Insertion: It inserts into the lipid bilayer due to its hydrophobic regions.
  3. Pore Formation: As it aggregates, it forms pores that compromise membrane integrity.
  4. Induction of Reactive Oxygen Species: BMAP-27 may also induce oxidative stress in bacteria, further contributing to its antimicrobial effects.

Data

Studies have shown that BMAP-27 exhibits activity against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum efficacy.

Physical and Chemical Properties Analysis

Physical Properties

BMAP-27 is typically soluble in aqueous solutions and displays stability under physiological conditions. Its alpha-helical structure contributes to its stability and function.

Chemical Properties

The peptide exhibits cationic properties due to its positively charged residues, which facilitate interactions with negatively charged bacterial membranes. Its hydrophobic regions enhance its ability to disrupt lipid bilayers.

Relevant Data or Analyses

BMAP-27 has been shown to retain activity across a range of pH levels and temperatures, indicating its robustness as an antimicrobial agent.

Applications

Scientific Uses

BMAP-27 has several applications in scientific research:

  1. Antimicrobial Research: It serves as a model for studying antimicrobial mechanisms and developing new antibiotics.
  2. Immunology Studies: Researchers investigate its role in innate immunity and potential therapeutic applications in treating infections.
  3. Biotechnology: BMAP-27 can be utilized in formulating new antimicrobial agents or coatings for medical devices to prevent infections.
Introduction to BMAP-27 in Host Defense and Therapeutic Research

Evolutionary Significance of Cathelicidins in Mammalian Innate Immunity

Cathelicidins represent an ancient class of host defense peptides (HDPs) conserved across vertebrates. Characterized by a conserved N-terminal cathelin domain and a variable C-terminal antimicrobial domain, these peptides serve as critical components of the oxygen-independent microbial killing machinery in phagocytes. Bovine species exhibit remarkable cathelicidin diversity, with at least seven functional genes (CATHL1–7), compared to a single gene (LL-37) in humans. This expansion results from gene duplication events, enabling functional specialization:

Table 1: Comparative Diversity of Cathelicidins in Mammals

SpeciesCathelicidin GenesKey PeptidesExpression Sites
Bovine (Bos taurus)7BMAP-27, BMAP-28, IndolicidinNeutrophils, Bone Marrow
Human1LL-37Neutrophils, Epithelial Cells
Porcine11Protegrin-1, PMAP-23Leukocytes, Mucosal Surfaces
Ovine3SMAP-29, OaBac5Neutrophils, Respiratory Tract

BMAP-27 (encoded by CATHL6) epitomizes this evolutionary innovation. Stored in neutrophil granules, it is proteolytically released upon infection to disrupt microbial membranes. Its cationic charge (+11 at physiological pH) facilitates electrostatic binding to anionic bacterial phospholipids, while its amphipathic structure enables membrane integration. This mechanism remains effective against multidrug-resistant strains, underscoring its role as a conserved defense pillar. Notably, bovine cathelicidins display broader tissue expression than human LL-37, including reproductive and respiratory tracts, enhancing frontline pathogen surveillance [1] [3].

BMAP-27 as a Paradigm of Dual-Function Antimicrobial Peptides

Structural Determinants of Activity

BMAP-27’s functional versatility stems from its modular architecture:

  • N-terminal domain (residues 1–18): Forms an amphipathic α-helix with cationic residues (lysine/arginine) patterning one face. This mediates initial electrostatic docking to anionic membranes. Nuclear Magnetic Resonance (NMR) studies in membrane-mimetic environments confirm a stable helical conformation punctuated by a central kink at F10 [2] [5].
  • C-terminal domain (residues 19–27): Adopts a hydrophobic helix essential for deep membrane insertion. Truncation studies show this segment dictates the kinetics of bactericidal action and eukaryotic cell toxicity [2] [9].

Mechanisms of Antimicrobial Action

BMAP-27 employs concentration-dependent mechanisms against pathogens:

  • Membrane Disruption: At microbicidal concentrations (1–8 μM), BMAP-27 adopts a surface-bound topology in anionic bilayers, thinning membranes via the "carpet model." This precedes micellization or pore formation (toroidal pore model), enabling cytoplasmic leakage. Molecular dynamics simulations reveal rapid phospholipid clustering and bilayer curvature induction within 100 μs of peptide contact [5].
  • Intracellular Targeting: Sub-lytic concentrations inhibit macromolecular synthesis. BMAP-27 binds Salmonella DNA via minor groove interactions, impeding replication. Concurrently, it induces reactive oxygen species (ROS) accumulation, exacerbating oxidative damage [7].

Table 2: Antibacterial and Anti-Biofilm Efficacy of BMAP-27

PathogenMIC (μg/mL)MBC (μg/mL)Biofilm Eradication Concentration (BEC, μg/mL)Primary Mechanism
Streptococcus mutans1.82.93.8Membrane depolarization
Salmonella Typhimurium4.28.512.4DNA binding, ROS induction
Escherichia coli2.14.36.7Inner membrane permeabilization
Staphylococcus aureus3.57.19.2Cell wall disruption

Immunomodulatory Functions

Beyond direct killing, BMAP-27 orchestrates immune responses:

  • LPS/LTA Neutralization: Binds and sequesters bacterial endotoxins (e.g., lipopolysaccharide), suppressing TNF-α release in macrophages by >80% at 10 μg/mL [6].
  • Chemokine Modulation: Synergizes with LL-37 to induce IL-8 secretion in bronchial epithelia, amplifying neutrophil recruitment to infection sites [6].

Research Trends in BMAP-27: Bridging Antimicrobial and Anticancer Applications

Anticancer Mechanisms and Selectivity

BMAP-27’s membrane selectivity exploits elevated anionic phospholipid exposure (e.g., phosphatidylserine) on cancer cells. At 10–25 μM, it induces apoptosis in colon cancer models via:

  • Mitochondrial Permeabilization: Rapid calcium influx triggers cytochrome c release and caspase-3 activation (4.2-fold increase in SW480 cells) [9].
  • Oncogene Downregulation: Suppresses Wnt/β-catenin signaling (CTNNB1 ↓ 3.1-fold; AXIN1 ↑ 2.8-fold) and proliferation markers (PCNA ↓ 60%, CDK-6 ↓ 45%) [9].Molecular docking confirms strong binding (−9.8 kcal/mol) between BMAP-27 and β-catenin, destabilizing this oncogenic transducer [9].

Innovative Engineering Strategies

To enhance therapeutic specificity, researchers are developing BMAP-27 derivatives:

  • Hybrid Peptides: Fusion with melittin (BMAP-27-melittin) reduces MIC against S. mutans to 1.8 μg/mL while eliminating hemolytic activity. Nanoparticle conjugation further improves biofilm penetration (BEC: 3.8 μg/mL) [4].
  • Machine Learning-Guided Design: Neural network models predict residue-specific contributions to cytotoxicity, enabling in silico optimization. Generative adversarial networks (GANs) propose analogs with 5-fold improved cancer cell selectivity indices [8].

Table 3: Therapeutic Applications of BMAP-27 and Engineered Variants

ApplicationModel SystemKey FindingsReference Innovation
Foodborne pathogen controlSalmonella-contaminated chicken3-log reduction after 2h treatment (50 μg/mL)Edible coating integration
Dental caries preventionS. mutans biofilmBIC₅₀: 2.1 μg/mL (BMAP-melittin-NP)Hybrid peptide-nanoconjugate
Colon cancer therapySW480 xenograftsTumor volume ↓ 62% vs. controls (5 mg/kg, 21d)APC/β-catenin pathway targeting
Wound infection managementP. aeruginosa-infected burnsBacterial load ↓ 99% + accelerated re-epithelializationSynergy with LL-37

Emerging Translational Applications

BMAP-27’s multifunctionality supports diverse use cases:

  • Anti-Biofilm Agents: BMAP-27 eradicates mature S. mutans biofilms at 3.8 μg/mL and inhibits adhesion machinery (e.g., sortase A), preventing recolonization [4] [7].
  • Oncolytic Therapeutics: In metastatic SW620 colon cancer cells, BMAP-27 (IC₅₀: 750 ng/mL) disrupts mitochondrial membrane potential, inducing senescence-associated β-galactosidase (3.5-fold increase) [9].
  • Food Safety: Coating meat surfaces with BMAP-27-loaded nanoparticles reduces Salmonella viability by 99.3% within 4 hours, extending shelf life [7].

Structural Diagram: BMAP-27’s Membrane Interaction Mechanism

N-terminal Helix (1-18)  Electrostatic Binding → Anionic Membranes  ↓  Membrane Thinning & Curvature Induction  ↓  C-terminal Helix (19-27) Insertion  ↓  Pore Formation (Toroidal) OR Micellization  ↓  Cytoplasmic Leakage → Cell Death  

Properties

Product Name

Myeloid antimicrobial peptide BMAP-27

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.